![molecular formula C13H16O2 B2772743 Benzyl cyclopentanecarboxylate CAS No. 78277-22-2](/img/structure/B2772743.png)
Benzyl cyclopentanecarboxylate
Overview
Description
Benzyl cyclopentanecarboxylate is an organic compound that contains a total of 32 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ester . It is a derivative of cyclopentanecarboxylic acid, which is a colorless nonvolatile oil .
Synthesis Analysis
Cyclopentanecarboxylic acid, a precursor to this compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound includes a total of 32 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis
This compound may undergo reactions similar to other benzyl compounds. For instance, benzyl halides can undergo a sustainable and selective cobalt-catalyzed electrochemical carboxylation with CO2 to generate phenyl acetic acids . Also, a palladium-catalyzed benzylation of α-branched aldehydes has been developed using benzyl methyl carbonates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar. This leads to intermolecular hydrogen bonding, influencing its physical properties such as melting point, boiling point, and solubility .Scientific Research Applications
Chemical Synthesis and Catalysis
Benzyl cyclopentanecarboxylate plays a significant role in various chemical synthesis processes. For instance, it's involved in the generation of cyclopenta[b]-pyrrole-2-phosphine oxides and -phosphonates through the addition of cyclic enolates derived from ethyl 2-oxo-cyclopentanecarboxylate to phosphorated 2H-azirines (Vélez del Burgo et al., 2016). Furthermore, this compound is used in the optimization of the synthesis of benzyl-1-cyclopentan-1-ol, demonstrating its significance in enhancing synthetic techniques and achieving reproducibility in yield (Bouzidi & Gozzi, 2008).
Medicinal Chemistry and Drug Development
This compound derivatives have been explored for their medicinal properties, such as anticonvulsant activities. Notably, compounds like 1-cyclopentenecarboxylic acid benzylamide and cyclopentanecarboxylic acid benzylamide have shown promising results in preliminary evaluations, indicating their potential in the development of new anticonvulsants (Strupińska et al., 2009).
Antimicrobial Applications
This compound-based compounds have been utilized in antimicrobial photodynamic therapy (aPDT). Studies have shown that these compounds, when modified with different agents, exhibit varying antibacterial abilities and have been effective against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential clinical application in the inactivation of resistant bacteria (Fang et al., 2016).
Synthetic Methodology Development
This compound is integral in developing novel synthetic methodologies, such as the direct coupling of benzyl alcohols with simpler amines, showcasing its importance in the development of sustainable catalytic methodologies for accessing structurally diverse compounds (Yan et al., 2016).
properties
IUPAC Name |
benzyl cyclopentanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBHXBWIWOADBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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